molecular formula C19H24N2O B2455620 N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1427915-08-9

N-(2,3-Dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2455620
CAS No.: 1427915-08-9
M. Wt: 296.414
InChI Key: XPAHHLQEONATID-UHFFFAOYSA-N
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Description

The compound “N-Nitroso-Rasagiline” is chemically known as "®-N-(2,3-dihydro-1H-inden-1-yl)-N-(prop-2-yn-1-yl)nitrous amide" . It’s supplied with detailed characterization data compliant with regulatory guidelines .


Synthesis Analysis

There are studies on the synthesis of 2,3-dihydro-1H-inden-1-one derivatives . A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .


Molecular Structure Analysis

The molecular structure of a similar compound, 1H-Indene, 2,3-dihydro-1,3-dimethyl-, has been analyzed . Its molecular weight is 146.2289 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (2,3-dihydro-1H-inden-1-yl)methanamine, have been analyzed . It has a molecular weight of 147.22 and is a liquid at room temperature .

Mechanism of Action

NMS-P118 works by inhibiting the activity of certain enzymes and receptors in the brain, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. This results in an increase in the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine, which are important for cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that NMS-P118 has a number of biochemical and physiological effects, including the ability to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NMS-P118 in lab experiments is its unique mechanism of action, which makes it an attractive candidate for further research. However, one of the limitations of using this compound is its relatively low potency, which may require higher doses to achieve the desired effects.

Future Directions

There are a number of potential future directions for research on NMS-P118, including further studies on its mechanism of action and its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease. Other potential areas of research include exploring its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies may be needed to determine the optimal dosage and administration route for this compound in order to maximize its potential therapeutic effects.

Synthesis Methods

The synthesis of NMS-P118 involves a multi-step process that begins with the reaction of 2,3-dihydro-1H-inden-1-one with methylamine to form N-methyl-2,3-dihydro-1H-inden-1-amine. This intermediate is then reacted with propargyl bromide to form N-methyl-1-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine. Finally, this compound is reacted with piperidine-4-carboxylic acid to form NMS-P118.

Scientific Research Applications

NMS-P118 has been studied for its potential use in various scientific research applications, including as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. It has been shown to have a unique mechanism of action that involves the modulation of the activity of certain enzymes and receptors in the brain.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-3-12-21-13-10-16(11-14-21)19(22)20(2)18-9-8-15-6-4-5-7-17(15)18/h1,4-7,16,18H,8-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAHHLQEONATID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC=CC=C12)C(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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